molecular formula C24H20N4O2S B11978720 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B11978720
M. Wt: 428.5 g/mol
InChI Key: JSYZJIHCFGAAPF-UHFFFAOYSA-N
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Description

1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. The starting materials may include phenylethylamine, phenylsulfonyl chloride, and pyrroloquinoxaline derivatives. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases such as cancer or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the phenylethyl and phenylsulfonyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(1-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H20N4O2S/c1-16(17-10-4-2-5-11-17)28-23(25)22(31(29,30)18-12-6-3-7-13-18)21-24(28)27-20-15-9-8-14-19(20)26-21/h2-16H,25H2,1H3

InChI Key

JSYZJIHCFGAAPF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N

Origin of Product

United States

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